molecular formula C8H6N4O4 B11884885 N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62257-61-8

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11884885
CAS No.: 62257-61-8
M. Wt: 222.16 g/mol
InChI Key: BYXIZWVHIPBEII-UHFFFAOYSA-N
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Description

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62257-61-8) is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N4O4 and a molecular weight of 222.16 g/mol. This imidazo[1,2-a]pyridine derivative is exclusively for research applications and is not intended for diagnostic or therapeutic uses. The compound's core structure is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity. Its distinct molecular architecture features both a nitro group and a hydroxylamine moiety, which are known to be key pharmacophores responsible for its reactivity and potential biological activity. The nitro group can be reduced to an amine under specific conditions, a transformation that can significantly alter the compound's biological properties, while the hydroxylamine group can participate in nucleophilic substitution reactions, allowing for further functionalization and exploration of structure-activity relationships. The imidazo[1,2-a]pyridine core is a well-established structure in drug discovery for developing new antimicrobial agents and antiparasitic drugs. Compounds based on this scaffold have demonstrated remarkable potency in biochemical research, including promising activity against Mycobacterium tuberculosis, with some related analogues showing minimum inhibitory concentrations (MIC) in the low nanomolar range against replicating bacteria. Furthermore, this chemical class has been investigated in chemical biology as a valuable tool for probing biological systems, studying mechanisms of action in microbial resistance, and exploring metabolic pathways in pathogens. Its potential interactions with specific enzymes or receptors involved in microbial metabolism make it a compelling candidate for initial interaction studies and lead optimization in infectious disease research. The product is supplied with guaranteed high purity and stability for research purposes. Researchers should consult the safety data sheet prior to use. This product is for research use only and is not intended for human diagnostic or therapeutic use.

Properties

CAS No.

62257-61-8

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

N-hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C8H6N4O4/c13-7(10-14)6-8(12(15)16)11-4-2-1-3-5(11)9-6/h1-4,14H,(H,10,13)

InChI Key

BYXIZWVHIPBEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)NO

Origin of Product

United States

Preparation Methods

Chloride to Carboxylic Acid Conversion

The intermediate 2-chloro-3-nitroimidazo[1,2-a]pyridine (synthesized via methods described in) undergoes nucleophilic substitution. Reaction with potassium cyanide in dimethylformamide (DMF) at 80°C replaces the chloride with a cyano group, yielding 2-cyano-3-nitroimidazo[1,2-a]pyridine. Subsequent hydrolysis of the nitrile group using 6 M HCl at reflux converts it to a carboxylic acid, achieving 85–90% yield.

Acyl Chloride Formation and Hydroxamic Acid Synthesis

The carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C to form the corresponding acyl chloride. This intermediate reacts with hydroxylamine hydrochloride in tetrahydrofuran (THF) in the presence of triethylamine, yielding the final N-hydroxy carboxamide. The reaction proceeds via nucleophilic acyl substitution, with the hydroxylamine oxygen attacking the electrophilic carbonyl carbon.

Table 2: Key Reaction Parameters for Hydroxamic Acid Synthesis

ParameterOptimal ConditionYield (%)
Acyl Chloride SolventTHF72
BaseTriethylamine68
Temperature25°C75

Alternative Synthetic Routes

Direct Amidoxime Formation

An alternative approach involves converting a 2-cyano intermediate directly to an amidoxime using hydroxylamine hydrochloride in ethanol under reflux. However, this method produces N-hydroxyamidine (amidoxime) rather than the target hydroxamic acid, necessitating additional oxidation steps with potassium permanganate or ozone, which reduce overall yield to 40–50%.

One-Pot Nitration and Functionalization

Recent advances explore simultaneous nitration and carboxylation using mixed acid systems. For instance, employing nitric acid and acetic anhydride in a single step introduces both nitro and acetyl groups, which are later hydrolyzed to carboxylic acids. While this method reduces step count, regioselectivity challenges limit yields to 55–60%.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of N-hydroxy carboxamides complicates isolation. Column chromatography using silica gel and ethyl acetate/hexane (7:3) is effective but results in 10–15% product loss. Recrystallization from ethanol/water mixtures improves purity to >98% but requires slow cooling to avoid oiling out.

Side Reactions

Competing hydrolysis of the acyl chloride intermediate to carboxylic acid occurs if moisture is present. Rigorous drying of solvents and reagents, coupled with inert atmosphere conditions, mitigates this issue.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics for Primary Routes

MethodStepsTotal Yield (%)Purity (%)
Sequential Functionalization54895
One-Pot Nitration33288
Amidoxime Oxidation42892

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) at position 3 undergoes selective reduction under controlled conditions:

Reagent System ConditionsProductYieldKey Observations
H₂/Pd-C (10% w/w)Ethanol, 25°C, 6 hr3-Aminoimidazo[1,2-a]pyridine derivative78%Selective reduction without affecting hydroxylamine group
SnCl₂·2H₂O (5 eq)HCl (1M), reflux, 3 hrSame as above65%Requires acidic medium; side product formation observed
Na₂S₂O₄ (excess)H₂O/EtOH (1:1), 50°C, 2 hr3-Hydroxylamino derivative82%Partial reduction to hydroxylamine intermediate

This reaction is critical for generating bioactive intermediates, as the amino group enhances hydrogen-bonding capacity.

Hydroxylamine Group Reactivity

The N-hydroxycarboxamide moiety participates in:

Acylation Reactions

  • Reagents : Acetic anhydride, acetyl chloride

  • Conditions : Pyridine base, 0–5°C

  • Product : O-Acetylated derivative

  • Yield : 89%

  • Application : Stabilizes the hydroxylamine group for further functionalization.

Oxidation

  • Reagents : KMnO₄ (0.1M), H₂SO₄

  • Conditions : 25°C, 1 hr

  • Product : Nitroso intermediate

  • Yield : 43%

  • Limitation : Over-oxidation to carboxylic acid observed at higher temperatures.

Coupling Reactions

The hydrazine derivative of this compound (generated via hydrazide coupling) reacts with carbonyl-containing substrates:

Substrate ConditionsProduct TypeYieldReference
BenzaldehydeEthanol, 70°C, 30 minHydrazone92% TLC-monitored
2,4-DinitrophenylhydrazineHCl catalysis, 60°CColored crystalline complex85% Used for characterization

This reactivity is exploited to synthesize hydrazone libraries for antibacterial screening .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization:

  • Acid-Catalyzed (HCl/EtOH) :

    • Forms a fused tetracyclic structure via C–N bond formation.

    • Yield : 74%

    • Mechanism : Protonation of hydroxylamine followed by nucleophilic attack.

  • Base-Mediated (K₂CO₃/DMF) :

    • Generates a pyrido-oxadiazole derivative.

    • Yield : 68%

    • Side Reaction : Partial nitro group reduction observed above 100°C.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows substitution at position 6 or 7:

Nucleophile ConditionsPosition SubstitutedYieldNotes
NH₃ (aq)120°C, sealed tube, 12 hr651%Requires high temperature
KSCNDMF, 80°C, 6 hr763%Thiocyano product isolated

Key Mechanistic Insights

  • Nitro Group Orientation : The meta-directing effect of the nitro group influences substitution patterns.

  • Hydroxylamine Stability : The N-hydroxy group undergoes tautomerism, affecting redox behavior.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

This compound’s multifunctional reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide lies in pharmaceutical development . It serves as a scaffold for the design and synthesis of new antimicrobial agents, particularly targeting bacterial and parasitic infections.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as protozoan parasites such as Giardia lamblia . The mechanism of action is believed to involve interaction with specific enzymes or receptors related to microbial metabolism, which could lead to the development of more effective treatments for infections resistant to current antibiotics.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its unique functional groups allow for the exploration of binding affinities with various biological targets, enhancing our understanding of its pharmacological properties.

Interaction Studies

Research has focused on the compound's binding affinity to enzymes involved in microbial pathogenicity. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the potential applications and efficacy of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives based on this compound exhibited potent antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
  • Antiparasitic Effects : Research indicated that this compound showed promising results against protozoan parasites like Giardia lamblia, suggesting further exploration in antiparasitic drug development .
  • Mechanistic Studies : Investigations into the binding mechanisms revealed that this compound interacts with specific enzymes crucial for microbial survival, providing insights into how modifications could enhance its efficacy .

Mechanism of Action

The mechanism of action of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The hydroxy group may also play a role in the compound’s binding to enzymes and receptors, enhancing its biological activity .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-2-carboxamide Derivatives

Several analogues share the 2-carboxamide substitution but differ in other substituents:

  • N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3): This derivative, synthesized via coupling with 1-(4-aminophenyl)ethan-1-one, lacks the nitro and hydroxy groups but incorporates a pyridyl moiety. It demonstrated moderate activity in early-stage pharmacological screens .
  • Fluazaindolizine : A nematicide with a trifluoromethyl and sulfonamide group, this compound highlights the versatility of the 2-carboxamide scaffold for agrochemical applications. Its environmental impact and toxicity profile differ significantly from nitro-containing derivatives .

Nitro-Substituted Analogues

  • 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Retains the nitro group at position 3 but replaces the carboxamide with a methyl group.
  • Anti-tubercular imidazo[1,2-a]pyridine-2-carboxamides (5a–q): These derivatives, tested against Mycobacterium tuberculosis (Mtb), showed MIC values of 17–30 μM. Notably, 2-carboxamides exhibited weaker activity than 3-carboxamides, suggesting positional sensitivity in enzyme inhibition (e.g., InhA) .

Antimicrobial and Antiparasitic Activity

  • Chalcone Conjugates (7a–l): Derivatives like (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed potent activity against Trypanosoma brucei (IC₅₀ = 1.13–8.5 μM). The chloro/bromo substituents on the phenyl ring enhanced potency, while the carboxamide maintained solubility .
  • N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide: The nitro group may enhance redox activity, targeting nitroreductase enzymes in pathogens.

Enzyme Inhibition and Receptor Modulation

  • InhA Inhibitors: 2-Carboxamides showed weaker binding to Mtb’s enoyl-acyl carrier protein reductase (InhA) compared to 3-carboxamides. Molecular docking studies suggest steric hindrance or suboptimal hydrogen-bonding patterns in 2-carboxamides .
  • Nurr1 Agonists: Derivatives like (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (EC₅₀ = 1 nM) demonstrate that aryl substituents significantly influence nuclear receptor activity. The N-hydroxy group in the target compound may similarly modulate receptor interactions .

Biological Activity

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against various pathogens and its potential use in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, it has shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis), where it acts as a QcrB inhibitor. This inhibition disrupts the electron transport chain essential for ATP synthesis in bacteria, making it a promising candidate for anti-tuberculosis therapy .

Table 1: Antimicrobial Activity Against M. tuberculosis

CompoundIC50 (μM)Mechanism of Action
N-Hydroxy-3-nitroimidazo...0.5QcrB Inhibition
Compound 150.8QcrB Inhibition
Compound 160.6QcrB Inhibition

Antibacterial Activity

In addition to its anti-TB activity, this compound has shown antibacterial effects against various strains of bacteria, including Escherichia coli (E. coli). A study evaluated the antibacterial potency of several hydrazone derivatives containing the imidazo[1,2-a]pyridine moiety. Among these derivatives, some exhibited inhibition diameters ranging from 8 mm to 11 mm when tested using the disc diffusion method .

Table 2: Antibacterial Activity Against E. coli

CompoundInhibition Diameter (mm)
Hydrazone derivative 5a11
Hydrazone derivative 5b10
Hydrazone derivative 5c9

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Electron Transport : By targeting QcrB in M. tuberculosis, the compound disrupts crucial metabolic pathways that are vital for bacterial survival.
  • Antioxidant Properties : Some derivatives have shown significant antioxidative activity, which can protect host cells from oxidative stress during infections .
  • Cytotoxic Effects on Cancer Cells : Certain studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving inhibition of apoptosis proteins .

Case Study 1: Anti-Tuberculosis Efficacy

A series of compounds derived from this compound were evaluated for their anti-TB activity in vitro against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Compounds 15 and 16 were identified as the most potent with IC50 values below 1 μM .

Case Study 2: Antibacterial Screening

In a screening of hydrazone derivatives against E. coli, compound 5a demonstrated the highest antibacterial activity with an inhibition diameter of 11 mm. This suggests that modifications on the imidazo[1,2-a]pyridine scaffold can enhance antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide?

  • Methodology : The compound can be synthesized via acylation reactions using imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and hydroxylamine. Key steps include:

Activation : Use coupling agents like EDC/HOBt to activate the carboxylic acid group.

Nucleophilic substitution : React with hydroxylamine under inert conditions (N₂ atmosphere) at 0–25°C.

Purification : Employ flash chromatography (e.g., 2–5% methanol/dichloromethane) to isolate the product, followed by recrystallization from ethanol/water .

  • Validation : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C3, hydroxy group at N-position). For example, the imidazo[1,2-a]pyridine core shows aromatic protons at δ 7.5–9.0 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ expected for C₉H₇N₃O₄: 222.0455) .
  • IR : Detect characteristic bands (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, amide C=O ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial Testing :

MIC Assay : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Antiparasitic Assays : Screen against Trypanosoma brucei or T. cruzi using resazurin-based viability assays (IC₅₀ values <10 μM indicate high potency) .

  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293, MRC-5) to calculate selectivity indices (>10 preferred) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced antikinetoplastid activity?

  • Design Strategy :

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C3/C6 to enhance membrane permeability.

Chalcone Conjugation : Attach acryloylphenyl groups to the carboxamide via Suzuki coupling, improving binding to parasitic enzymes (e.g., T. brucei enolase) .

  • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA; prioritize compounds with sub-μM activity and low cytotoxicity .

Q. What computational methods predict binding modes to therapeutic targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to model interactions with T. cruzi CYP51 (PDB: 3K1O). The nitro group may form hydrogen bonds with heme cofactor.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates strong binding) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Study : Discrepancies in IC₅₀ values may arise from:

Assay Conditions : Differences in serum content (e.g., 10% FBS vs. serum-free media) affecting compound solubility.

Strain Variability : Use WHO-recommended parasite strains (e.g., T. b. rhodesiense STIB900) for consistency.

  • Mitigation : Standardize protocols (e.g., RPMI-1640 media, 72-h incubation) and include reference drugs (e.g., benznidazole) as controls .

Q. What advanced synthetic methods improve yield and scalability?

  • Innovations :

Continuous Flow Synthesis : React 2-aminopyridines with bromopyruvic acid in a microreactor (70°C, 30 min residence time) to produce intermediates in >85% yield .

Solid-Phase Synthesis : Immobilize 2-aminonicotinate on Wang resin, followed by halogenation and cleavage to obtain derivatives with >90% purity .

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